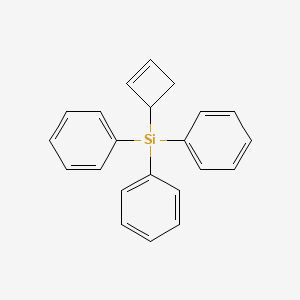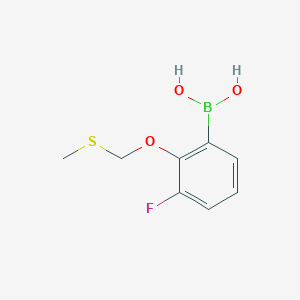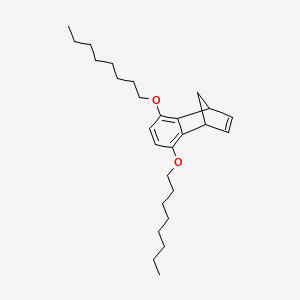
5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene is an organic compound known for its unique structural properties and potential applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene typically involves the reaction of naphthalene derivatives with octyloxy substituents. One common method is the Stille cross-coupling reaction, which involves the coupling of a stannylated naphthalene derivative with an octyloxy-substituted aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille cross-coupling reactions or other coupling methods that allow for efficient synthesis of the compound. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe or marker due to its distinct chemical properties. It may also be investigated for its potential biological activity and interactions with biomolecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene involves its interaction with molecular targets and pathways within a given system. The compound’s octyloxy groups and naphthalene core allow it to interact with various enzymes, receptors, and other biomolecules, potentially modulating their activity. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Bis(3,4-ethylenedioxythiophene)quinoxaline: This compound features a quinoxaline core with ethylenedioxythiophene groups, making it structurally similar but with different electronic properties.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound has a benzo[1,2-b:4,5-b’]dithiophene core with thiophen-2-yl groups, offering different chemical and physical properties.
Uniqueness
5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene is unique due to its specific combination of octyloxy groups and naphthalene core
Eigenschaften
CAS-Nummer |
920287-07-6 |
|---|---|
Molekularformel |
C27H42O2 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
3,6-dioctoxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C27H42O2/c1-3-5-7-9-11-13-19-28-24-17-18-25(29-20-14-12-10-8-6-4-2)27-23-16-15-22(21-23)26(24)27/h15-18,22-23H,3-14,19-21H2,1-2H3 |
InChI-Schlüssel |
NAFDBYMUQKVXNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C2C3CC(C2=C(C=C1)OCCCCCCCC)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)
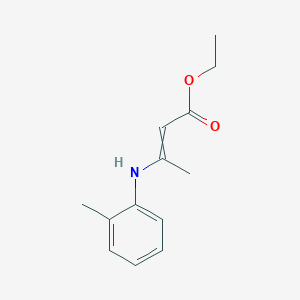
![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)

![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)

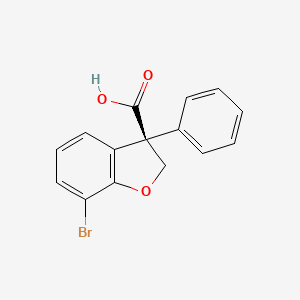
![N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine](/img/structure/B12615003.png)

![Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane](/img/structure/B12615012.png)

